

Technical Data Report: 3-amino-N-cyclopropyl-4-methylbenzamide

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Compound of Interest

Compound Name: 3-amino-N-cyclopropyl-4-methylbenzamide

Cat. No.: B1280701

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Subject: Characterization and Safety Profile of **3-amino-N-cyclopropyl-4-methylbenzamide** (CAS No. 623155-19-1)

Executive Summary

This technical data report provides a consolidated overview of the known chemical, physical, and safety information for **3-amino-N-cyclopropyl-4-methylbenzamide**. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals who may be considering this compound for screening or synthesis programs.

A thorough review of publicly available scientific literature and chemical databases reveals a significant gap in the understanding of this compound's biological activity. At present, there is no published data detailing its mechanism of action, specific molecular targets, or any associated signaling pathways. Therefore, this document focuses on presenting the verified chemical properties and safety guidelines to ensure its appropriate handling and to highlight the nascent stage of its biological characterization.

Chemical Identity and Properties

3-amino-N-cyclopropyl-4-methylbenzamide is a synthetic organic compound. Its core structure consists of a benzamide scaffold with three substituents: an amino group, a cyclopropyl group, and a methyl group.

```
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H_amide [label="H"]; C_methyl [label="CH3"]; N_amino [label="NH2"]; C_cyclopropyl1
[label="C"]; C_cyclopropyl2 [label="C"]; H_cyclopropyl [label="H"];

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// Benzene ring with double bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents C6 -- C_amide; C_amide -- O_amide [style=double]; C_amide -- N_amide;
N_amide -- H_amide; C2 -- C_methyl; C4 -- N_amino;

// Cyclopropyl group N_amide -- C_cyclopropyl1; C_cyclopropyl1 -- C_cyclopropyl2;
C_cyclopropyl2 -- N_amide; C_cyclopropyl1 -- H_cyclopropyl;

} Caption: Chemical structure of 3-amino-N-cyclopropyl-4-methylbenzamide.
```

Table 1: Chemical and Physical Properties

| Property | Value | Source |
|--------------------------------|--|---------------------|
| CAS Number | 623155-19-1 | --INVALID-LINK--[1] |
| Molecular Formula | C ₁₁ H ₁₄ N ₂ O | --INVALID-LINK--[1] |
| Molecular Weight | 190.24 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | 3-amino-N-cyclopropyl-4-methylbenzamide | --INVALID-LINK-- |
| Monoisotopic Mass | 190.110613074 Da | --INVALID-LINK--[1] |
| Topological Polar Surface Area | 55.1 Å ² | --INVALID-LINK--[1] |
| Hydrogen Bond Donor Count | 2 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK--[1] |
| Rotatable Bond Count | 2 | --INVALID-LINK--[1] |

Safety and Handling

As the biological effects of **3-amino-N-cyclopropyl-4-methylbenzamide** are not well-characterized, it is imperative to handle this compound with appropriate caution. The following safety information is derived from available Safety Data Sheets (SDS) and chemical databases.

3.1 GHS Hazard Classification

Based on available data, this compound is classified as causing serious eye irritation (H319).[1]

3.2 Precautionary Measures

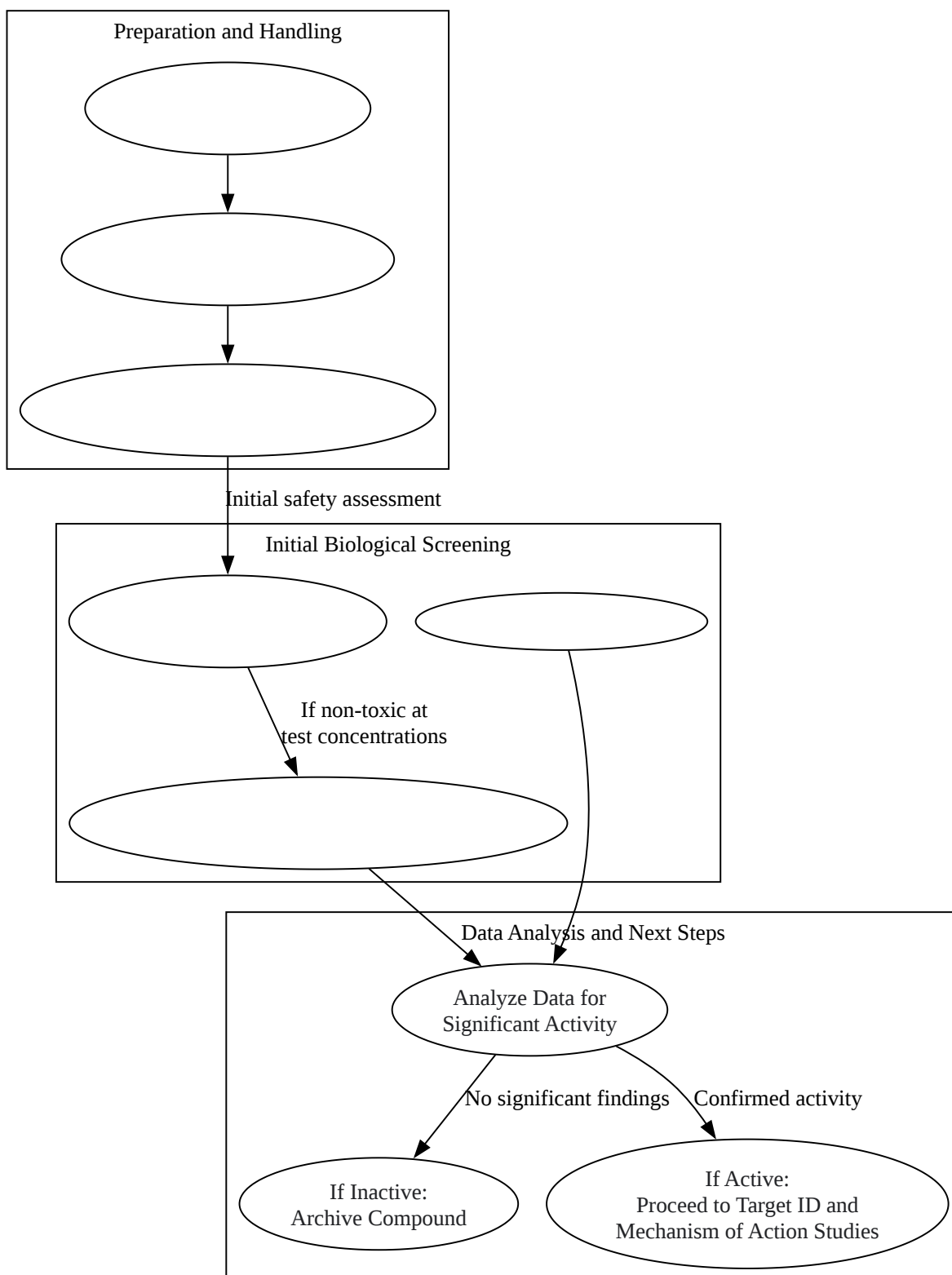
The following precautionary statements are recommended for handling this compound:

- P264: Wash hands and any exposed skin thoroughly after handling.[1]
- P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]

- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
- P337+P313: If eye irritation persists: Get medical advice/attention.[1]

Workflow for Safe Handling and Preliminary Investigation

Given the absence of biological activity data, a cautious and systematic approach is essential when working with **3-amino-N-cyclopropyl-4-methylbenzamide**. The following workflow is recommended for any initial research activities.



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Step-by-Step Methodology for Initial Handling:

- **Documentation Review:** Before any experimental work, thoroughly review the Safety Data Sheet (SDS) and all available chemical information.
- **Personal Protective Equipment (PPE):** At a minimum, a lab coat, safety glasses with side shields, and chemical-resistant gloves are required. A face shield may be necessary for procedures with a risk of splashing.
- **Controlled Environment:** All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
- **Waste Disposal:** Dispose of all waste materials in accordance with institutional and local regulations for chemical waste.

Current Status of Biological Activity Research

As of the date of this report, a comprehensive search of major scientific databases (including PubMed, Scopus, and Web of Science) and chemical repositories (such as PubChem and ChemSpider) did not yield any peer-reviewed articles or patents detailing the biological activity of **3-amino-N-cyclopropyl-4-methylbenzamide**.

This lack of data presents both a challenge and an opportunity for the research community. While there are no established starting points for investigation, it also means that the compound represents a novel chemical entity with the potential for unexplored biological effects.

For context, other benzamide derivatives have shown a wide range of biological activities, including but not limited to, antimicrobial and antifungal properties. However, it is crucial to emphasize that the activity of related compounds cannot be directly extrapolated to **3-amino-N-cyclopropyl-4-methylbenzamide** without empirical evidence.

Conclusion and Future Directions

3-amino-N-cyclopropyl-4-methylbenzamide is a readily available chemical compound with a well-defined structure and basic safety profile. The significant knowledge gap regarding its biological activity marks it as a candidate for primary screening in various therapeutic areas.

Future research should focus on:

- Broad-based screening: Employing high-throughput screening methods to assess its activity against a diverse panel of cellular and molecular targets.
- Cytotoxicity profiling: Determining the concentration-dependent effects on various cell lines to establish a therapeutic window for any identified activity.
- In silico modeling: Using computational approaches to predict potential targets based on its chemical structure, which can guide subsequent experimental validation.

This report serves as a starting point for any researcher interested in this compound, providing the necessary chemical and safety information to handle it appropriately while underscoring the unexplored nature of its biological potential.

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References

- 1. cs230.stanford.edu [cs230.stanford.edu]
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